molecular formula C16H18ClN3 B11950105 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 3010-46-6

4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B11950105
CAS No.: 3010-46-6
M. Wt: 287.79 g/mol
InChI Key: SHFWRGJYRGGAPM-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid coloration and is used in various applications, including dyeing textiles and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to changes in their chemical or physical properties. In biological systems, it can interact with proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of the azo group with the N,N-diethylaniline moiety results in unique reactivity and applications compared to other azo compounds .

Properties

CAS No.

3010-46-6

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H18ClN3/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17/h5-12H,3-4H2,1-2H3

InChI Key

SHFWRGJYRGGAPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl

Origin of Product

United States

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